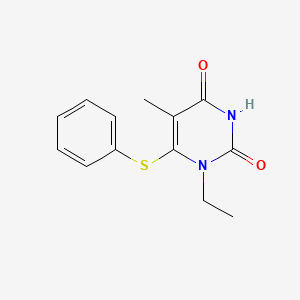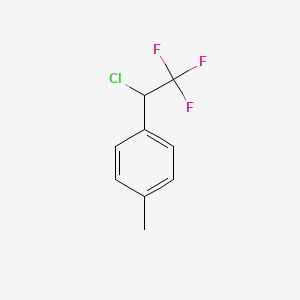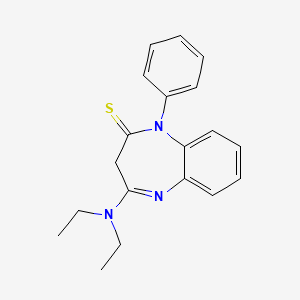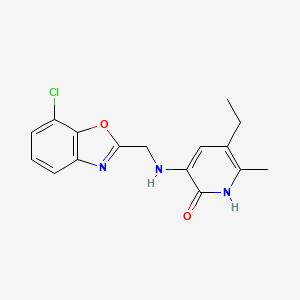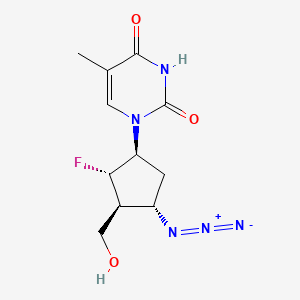
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly in the treatment of HIV and other viral infections .
Métodos De Preparación
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine involves several steps. One method includes the stereospecific hydrogenation of 9-(2,3-dideoxy-2-fluoro-beta-D-glycero-pent-2-enofuranosyl)adenine or its derivatives . Industrial production methods focus on optimizing yield and safety, often using triethylamine trihydrofluoride for the fluorination process .
Análisis De Reacciones Químicas
9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed mechanisms are less documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: It undergoes nucleophilic substitution reactions, particularly with triethylamine trihydrofluoride.
Ring Opening: An unusual ring-opening reaction occurs with thiiranium ions when reacted with arene- and alkanesulfenyl chlorides.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: Used as a model compound in studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on nucleic acid biosynthesis and cell cycle arrest.
Mecanismo De Acción
The mechanism of action involves the inhibition of nucleic acid biosynthesis. The compound is taken up by the P1 nucleoside transporter, which is not associated with drug resistance . Once inside the cell, it is phosphorylated to its triphosphate form, which inhibits DNA synthesis and leads to cell cycle arrest and DNA breaks . This mechanism is particularly effective against Trypanosoma brucei .
Comparación Con Compuestos Similares
Similar compounds include:
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: Another nucleoside analog with similar antiviral properties.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Shares structural similarities and antiviral activity.
The uniqueness of 9-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)adenine lies in its specific uptake by the P1 nucleoside transporter and its high catalytic efficiency with T. brucei adenosine kinase, making it a potent antitrypanosomal agent .
Propiedades
Número CAS |
226415-12-9 |
|---|---|
Fórmula molecular |
C10H10FN5O2 |
Peso molecular |
251.22 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h1,3-5,10,17H,2H2,(H2,12,13,14)/t5-,10+/m0/s1 |
Clave InChI |
YSLULYDQVQFWMU-XUOSJQGZSA-N |
SMILES isomérico |
C1=C([C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)F |
SMILES canónico |
C1=C(C(OC1CO)N2C=NC3=C(N=CN=C32)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


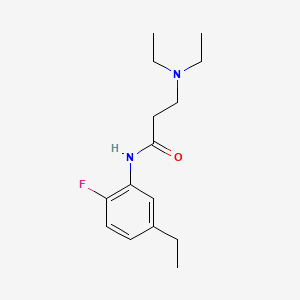
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
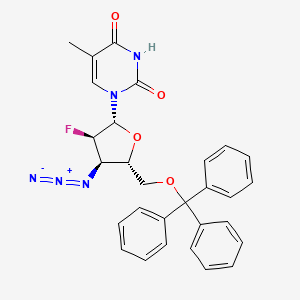
![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
